1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Catalog No.
S3313339
CAS No.
1021298-67-8
M.F
C8H15ClN2O
M. Wt
190.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylcarbonyl)piperazine Hydrochloride

CAS Number

1021298-67-8

Product Name

1-(Cyclopropylcarbonyl)piperazine Hydrochloride

IUPAC Name

cyclopropyl(piperazin-1-yl)methanone;hydrochloride

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

InChI

InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H

InChI Key

WIHDAPMHNYYTOA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CC1C(=O)N2CCNCC2.Cl

The exact mass of the compound 1-(Cyclopropylcarbonyl)piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS 1021298-67-8) is a mono-acylated piperazine derivative functioning as a critical building block in medicinal chemistry, most notably as the direct side-chain precursor for the PARP inhibitor Olaparib [1]. As a stable hydrochloride salt, it presents as a crystalline solid with a melting point of 175–179 °C, offering high aqueous solubility and an extended shelf life compared to its free base counterpart . Its primary procurement value lies in its pre-installed cyclopropylcarbonyl moiety, which allows chemists to bypass the notoriously unselective monoacylation of piperazine and execute direct, late-stage amide coupling to complex heterocyclic cores with high atom economy.

Substituting this pre-formed intermediate with generic piperazine or mono-protected analogs (such as 1-Boc-piperazine) introduces significant process inefficiencies [1]. Direct monoacylation of unprotected piperazine with cyclopropanecarbonyl chloride typically suffers from poor chemoselectivity, yielding difficult-to-separate mixtures of mono- and di-acylated products that require extensive chromatographic purification[2]. Conversely, utilizing a protected 1-Boc-piperazine requires an initial coupling step, a subsequent acidic deprotection, and a final acylation step. This step-wise approach not only increases solvent and reagent consumption but also significantly depresses the overall yield of the final active pharmaceutical ingredient (API) due to cumulative mass losses across multiple unit operations [1].

Yield Optimization in Late-Stage API Synthesis vs. Step-Wise Boc-Protection

In the synthesis of complex phthalazinone-based APIs like Olaparib, utilizing pre-formed 1-(cyclopropylcarbonyl)piperazine hydrochloride enables a highly efficient direct coupling strategy. Patent literature demonstrates that direct coupling of this intermediate to the fluorobenzyl phthalazinone core can achieve yields exceeding 85–90% [1]. In contrast, the alternative step-wise approach using 1-Boc-piperazine followed by deprotection and subsequent acylation yields the intermediate free base at only 58.5% to 78%, introducing significant mass loss and requiring additional synthetic steps [1].

Evidence DimensionOverall coupling and conversion yield
Target Compound Data>85-90% yield via direct late-stage coupling
Comparator Or Baseline58.5–78% yield using 1-Boc-piperazine (step-wise approach)
Quantified Difference12–30% absolute yield improvement and elimination of two synthetic steps
ConditionsAmide coupling to 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid core

Procuring the pre-assembled cyclopropylcarbonyl piperazine eliminates deprotection and secondary acylation steps, dramatically improving API throughput and reducing cost of goods.

Chemoselectivity and Impurity Avoidance vs. In-House Monoacylation

Attempting to synthesize this intermediate in-house by reacting piperazine with cyclopropanecarbonyl chloride invariably leads to a statistical mixture of unreacted diamine, the desired mono-acylated product, and a di-acylated byproduct. Standard batch monoacylation of piperazine typically caps the isolated yield of the mono-adduct at 60–70% due to over-acylation[1]. Procuring the highly pure (>98%) 1-(cyclopropylcarbonyl)piperazine hydrochloride completely bypasses this selectivity bottleneck, ensuring that downstream API synthesis is not contaminated by di-acylated impurities which are structurally similar and difficult to purge during final crystallization.

Evidence DimensionMono-acylation purity and isolated yield
Target Compound Data>98% pure mono-acylated precursor (commercially procured)
Comparator Or Baseline~60-70% isolated yield with significant di-acylated impurities (in-house synthesis from raw piperazine)
Quantified Difference~30% reduction in material loss and elimination of purification bottlenecks
ConditionsStandard batch acylation of symmetrical diamines

Buying the pure mono-acylated building block prevents yield-crushing chromatographic separations and ensures a cleaner impurity profile for GMP scale-up.

Handling and Processability vs. Free Base Form

The free base form of 1-(cyclopropylcarbonyl)piperazine (CAS 59878-57-8) is typically an oil or low-melting solid that is prone to absorbing atmospheric moisture and carbon dioxide, complicating precise stoichiometric weighing [1]. The hydrochloride salt (CAS 1021298-67-8) is a stable, free-flowing crystalline powder with a defined melting point of 175–179 °C . This salt form provides superior thermal stability, prevents amine oxidation during long-term storage, and ensures high reproducibility in batch-to-batch manufacturing where precise molar equivalents are critical for coupling reactions.

Evidence DimensionPhysical state and handling stability
Target Compound DataCrystalline solid (mp 175–179 °C), highly stable
Comparator Or BaselineFree base (CAS 59878-57-8), hygroscopic oil/low-melting solid
Quantified DifferenceTransition from a difficult-to-handle oil/soft solid to a strictly defined crystalline powder
ConditionsAmbient storage and standard laboratory weighing operations

The solid hydrochloride salt reduces weighing errors, extends shelf life, and seamlessly integrates into automated solid-dosing manufacturing workflows.

Late-Stage Synthesis of PARP Inhibitors (Olaparib)

As the exact side-chain precursor for Olaparib, this compound is ideal for pharmaceutical manufacturers looking to streamline API production. Its pre-formed structure allows for a single-step amide coupling to the phthalazinone core, maximizing overall yield and minimizing step count[1].

Scale-Up and Process Chemistry Optimization

For process chemists transitioning a hit compound from bench to pilot scale, substituting a step-wise Boc-piperazine route with this pre-acylated intermediate eliminates the need for corrosive deprotection reagents (like TFA or HCl gas) and avoids the generation of di-acylated impurities, simplifying the downstream crystallization of the final product [1].

Library Generation for CNS and Oncology Drug Discovery

Because the cyclopropylcarbonyl group imparts unique lipophilicity and structural rigidity, this piperazine building block is highly valuable for synthesizing novel libraries of kinase inhibitors and GPCR modulators. The hydrochloride salt ensures consistent solubility and precise stoichiometry in polar aprotic solvents used in automated parallel synthesis [2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

190.0872908 Da

Monoisotopic Mass

190.0872908 Da

Heavy Atom Count

12

UNII

T7PP4J6RFD

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (33.33%): Flammable solid [Danger Flammable solids];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-19-2023

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